BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Medicinal Chemistry Structure-Activity Relationship Indole Acetamide Derivatives

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1448135-70-3, molecular formula C20H22N2O3, molecular weight 338.41 g/mol) is a synthetic indole-3-acetamide derivative bearing a 1-methylindole core linked via a 2-hydroxyethyl spacer to an o-tolyloxyacetamide side chain. This compound belongs to the broader class of indolephenoxyacetamides, a scaffold recognized for its potential in pharmacological research, including anticancer and anti-angiogenic applications.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1448135-70-3
Cat. No. B2521754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide
CAS1448135-70-3
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
InChIInChI=1S/C20H22N2O3/c1-14-7-3-6-10-19(14)25-13-20(24)21-11-18(23)16-12-22(2)17-9-5-4-8-15(16)17/h3-10,12,18,23H,11,13H2,1-2H3,(H,21,24)
InChIKeyKZONKTYXIGVJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1448135-70-3): Structural Identity and Procurement Context


N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1448135-70-3, molecular formula C20H22N2O3, molecular weight 338.41 g/mol) is a synthetic indole-3-acetamide derivative bearing a 1-methylindole core linked via a 2-hydroxyethyl spacer to an o-tolyloxyacetamide side chain . This compound belongs to the broader class of indolephenoxyacetamides, a scaffold recognized for its potential in pharmacological research, including anticancer and anti-angiogenic applications [1]. Currently indexed in commercial chemical catalogues and accessible for research procurement, its structural features—specifically the ortho-methyl substitution on the phenoxy ring and the indole N-methyl group—distinguish it from otherwise similar acetamide derivatives .

Why N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide Cannot Be Replaced by Generic Indole-3-acetamides or Simple Phenoxy Analogs


Indole-3-acetamide derivatives are not functionally interchangeable. Within this chemotype, the acetamide side-chain substituent exerts a decisive influence on biological target engagement. Literature on indole-3-acetamides demonstrates that modifying the acetamide appendage from a simple unsubstituted amide to functionalized phenoxy, benzylthio, or alkoxy variants can shift enzyme inhibition potency by more than an order of magnitude [1]. In the indolephenoxyacetamide series, the ortho-methylphenoxy (o-tolyloxy) substituent present in the target compound introduces steric and electronic features absent in ethoxy, benzylthio, or unsubstituted phenoxy analogs . These differences modulate hydrogen-bonding capacity, lipophilicity, and π-stacking interactions with biological targets—parameters that directly affect both in vitro potency and selectivity profiles [1]. Generic substitution therefore risks loss of the specific pharmacophoric attributes that define this compound's research utility.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1448135-70-3)


Structural Basis for o-Tolyloxy vs. Ethoxy Substituent Differentiation at the Acetamide Side Chain

The o-tolyloxyacetamide side chain imparts substantially higher computed lipophilicity and aromatic surface area compared to the ethoxy analog (2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide). Based on the molecular formula, the target compound (C20H22N2O3, MW 338.41) contains 20 heavy carbon atoms with an aromatic phenoxy ring, whereas the ethoxy analog has a smaller, non-aromatic ethyl ether side chain . In the indole-3-acetamide sPLA2 inhibitor series, increasing aromatic bulk on the acetamide side chain correlated with potency improvements of up to 50-fold over unsubstituted acetamide congeners [1]. This structural advantage provides enhanced hydrophobic contacts within enzyme active sites.

Medicinal Chemistry Structure-Activity Relationship Indole Acetamide Derivatives

o-Tolyloxy vs. Benzylthio Substituent: Differential Hydrogen-Bonding and Metabolic Stability Implications

Contrasted with the benzylthio analog (2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide, CAS 1448045-17-7), the target compound replaces a thioether linkage with an ether linkage (O vs. S). This substitution alters hydrogen-bond acceptor character: the ether oxygen in the o-tolyloxy group is a stronger hydrogen-bond acceptor than the thioether sulfur . Furthermore, benzylic thioethers are susceptible to oxidative metabolic pathways not shared by phenolic ethers, potentially conferring greater metabolic stability to the o-tolyloxy compound [1]. In related indole-3-acetamide sPLA2 inhibitors, the identity of the bridging atom (O, S, NH, CH2) significantly modulated both in vitro potency and selectivity [2].

Drug Design Physicochemical Profiling Metabolic Stability

Regioisomeric Differentiation: 3-Position vs. 5-Position Indole Substitution and Target Engagement Potential

The target compound bears the hydroxyethyl-acetamide chain at the indole 3-position, whereas a closely related structural isomer, N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-2-(2-methylphenoxy)acetamide (CAS 2034595-15-6), places the identical substituent at the 5-position [1]. In indole-based bioactive molecules, the substitution position critically determines receptor binding orientation: 3-substituted indoles typically engage serotonin, melatonin, and sPLA2 binding sites via a geometry that 5-substituted isomers cannot reproduce [2]. The indole-3-acetamide pharmacophore is specifically recognized in sPLA2 inhibitors and mitochondrial DBI receptor ligands, whereas 5-substituted indole acetamides are not reported to share these binding modes [3].

Regioisomer Pharmacology Indole Chemistry Target Selectivity

o-Tolyloxy vs. 2-Fluorophenoxy: Electronic Modulation of Aryl Ring π-π Stacking and Enzyme Affinity

The o-tolyl substituent (ortho-CH3) is electron-donating (+I effect, Hammett σmeta = -0.07), whereas the 2-fluorophenoxy analog (CAS 1448071-73-5) carries an electron-withdrawing ortho-fluoro substituent (Hammett σmeta = +0.34) [1]. This electronic difference influences the π-electron density of the phenoxy ring, modulating π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in enzyme active sites . In the related CETP inhibitor series where the o-tolyloxyacetamide motif appears, IC50 values range from 130 nM to 1,100 nM depending on the attached aromatic system, indicating that the o-tolyl group specifically contributes to binding affinity [2].

Electronic Effects Aryl Substituent SAR Fluorine Chemistry

Anticancer Potential of Indolephenoxyacetamide Scaffold: Class-Level Cytostatic Activity Benchmarking

Although no direct IC50 data exist for the target compound, the indolephenoxyacetamide (IPA) chemotype has established anticancer activity. In a 2021 pharmacological study, a structurally analogous IPA derivative (compound 8k) demonstrated an IC50 of approximately 5 μM against HIF-1α-mediated proliferation in A549 lung cancer cells, accompanied by anti-angiogenic activity validated in CAM, rat corneal, and tube formation assays [1]. Separately, 3-indolylpyrazole phenoxyacetamide derivatives showed IC50 values of 2.64 μM against K562 chronic myeloid leukemia cells [2]. These data establish a potency benchmark range of 2–5 μM for phenoxyacetamide-containing indole anticancer agents and support the utility of the target compound in oncology-focused screening cascades [1][2].

Anticancer Research HIF-1α Inhibition Anti-Angiogenesis

Crystal Structure Validation of o-Tolyloxy-Indole Hybrid: Solid-State Intermolecular Interaction Profile

A closely related o-tolyloxy-indole hybrid compound, o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide (C18H17N3O2), has been characterized by single-crystal X-ray diffraction, confirming the monoclinic P21/n space group with unit cell parameters a = 13.2293(5) Å, b = 7.2481(3) Å, c = 16.6795(6) Å, β = 90.5890(10)°, and Z = 4 [1]. Hirshfeld surface analysis revealed that H⋯H contacts dominate the intermolecular interactions (45.4% contribution), with NH⋯O and CH⋯N hydrogen bonds stabilizing the crystal lattice [1]. These structural data provide a validated solid-state interaction framework for the o-tolyloxy-indole motif, supporting quality control by X-ray powder diffraction and informing formulation strategies where crystalline stability is critical [1].

Crystallography Solid-State Chemistry Hirshfeld Surface Analysis

Recommended Research and Industrial Application Scenarios for N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1448135-70-3)


Oncology Target Screening: HIF-1α and Angiogenesis Pathway Profiling

The indolephenoxyacetamide scaffold, validated by IPA analog 8k (IC50 ~5 μM against A549 lung cancer cells with confirmed anti-angiogenic activity via HIF-1α/VEGF/MMP modulation), positions this compound as a candidate for HIF-1α pathway screening [1]. The o-tolyloxy substituent's electron-donating character may enhance binding to aromatic-rich HIF-1α domains relative to electron-deficient fluorophenoxy analogs [2].

Enzyme Inhibition Studies: sPLA2 and Secreted Phospholipase Targets

The indole-3-acetamide pharmacophore has demonstrated nanomolar potency against human nonpancreatic secretory phospholipase A2 (hnps-PLA2) with selectivity achievable through acetamide side-chain optimization [1]. The o-tolyloxy group provides the aromatic bulk and hydrogen-bonding geometry associated with enhanced inhibitor-enzyme contacts in this target class [1].

Solid-State Characterization and Co-Crystal Engineering with Indole-Containing Compounds

The crystallographic validation of the o-tolyloxy-indole motif in the closely related hydrazide analog (monoclinic P21/n, stabilized by NH⋯O and CH⋯N hydrogen bonds, H⋯H contacts comprising 45.4% of Hirshfeld surface) supports the compound's suitability for co-crystallization screens and solid-form development [2]. The defined hydrogen-bonding motifs can guide co-former selection.

Chemical Tool Compound for Mitochondrial DBI Receptor (MDR) Pharmacology

The 2-aryl-3-indoleacetamide class (FGIN-1 series) exhibits potent and selective binding to glial mitochondrial DBI receptors with nanomolar affinity and selectivity over other receptor systems [3]. The target compound's 3-indolyl substitution pattern and aryloxyacetamide side chain align with the FGIN-1 pharmacophore, supporting its use as a probe in neurosteroidogenesis and mitochondrial pharmacology research [3].

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.